(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide
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Description
The compound appears to be a complex organic molecule with multiple functional groups. It contains an ethoxy group, a phthalimidyl group, an anilino group, a chloro and fluoro-substituted phenyl group, and a cyano group attached to a propenamide backbone. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the appropriate precursors, followed by functional group transformations.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The electron-withdrawing cyano group and electron-donating anilino and ethoxy groups could potentially influence the compound’s reactivity and stability.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups. For example, the cyano group could undergo addition reactions, and the anilino group could participate in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar nature of its functional groups, and its stability could be influenced by the electron-withdrawing and electron-donating properties of these groups.Safety And Hazards
Without specific data, it’s hard to provide detailed information about the safety and hazards of this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
Future research on this compound could involve exploring its reactivity, stability, and potential applications. If it’s intended for use as a drug, studies could be conducted to investigate its pharmacological activity, toxicity, and potential therapeutic effects.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
properties
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxoisoindol-2-yl)-3-ethoxyanilino]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O4/c1-2-36-23-12-16(8-10-22(23)32-25(34)18-5-3-4-6-19(18)26(32)35)30-14-15(13-29)24(33)31-17-7-9-21(28)20(27)11-17/h3-12,14,30H,2H2,1H3,(H,31,33)/b15-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUGAXFJCJVGE-CCEZHUSRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)F)Cl)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747743 |
Source
|
Record name | (2E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxyanilino]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide | |
CAS RN |
915945-39-0 |
Source
|
Record name | (2E)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-ethoxyanilino]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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